molecular formula C18H16F6N4S B6363631 ((3,5-Bis(trifluoromethyl)phenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione CAS No. 1024572-84-6

((3,5-Bis(trifluoromethyl)phenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione

Cat. No. B6363631
CAS RN: 1024572-84-6
M. Wt: 434.4 g/mol
InChI Key: YRGJGDNXQUQAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a phenyl group, a piperazine ring, and a thione group. The presence of the trifluoromethyl groups suggests that the compound could have interesting chemical properties .

properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-4-pyridin-2-ylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F6N4S/c19-17(20,21)12-9-13(18(22,23)24)11-14(10-12)26-16(29)28-7-5-27(6-8-28)15-3-1-2-4-25-15/h1-4,9-11H,5-8H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGJGDNXQUQAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10413985
Record name AG-G-85081
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7243-18-7
Record name AG-G-85081
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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